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molecular formula C17H24N2O4S B8349839 Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No. B8349839
M. Wt: 352.5 g/mol
InChI Key: CLDGGDJQSVDZMO-UHFFFAOYSA-N
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Patent
US08410112B2

Procedure details

A solution of benzyl 2-isopropylsulfonyl-2,6-diazaspiro[3.4]octane-6-carboxylate (230 mg, 0.65 mmol) in AcOH (2 mL) was treated with Pd (7.0 mg, 0.06 mmol) (10% on activated carbon) and stirred under an atmosphere of hydrogen for 1.5 h. The reaction mixture was diluted with DCM, filtered and washed with 1N HCl and brine. The organic layer was dried over Na2SO4, filtered and concentrated to obtain 2-isopropylsulfonyl-2,6-diazaspiro[3.4]octane in quantitative yield. LC/MS m/z 219.3 [M+H]+.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([S:4]([N:7]1[CH2:10][C:9]2([CH2:14][CH2:13][N:12](C(OCC3C=CC=CC=3)=O)[CH2:11]2)[CH2:8]1)(=[O:6])=[O:5])([CH3:3])[CH3:2]>CC(O)=O.C(Cl)Cl.[Pd]>[CH:1]([S:4]([N:7]1[CH2:8][C:9]2([CH2:14][CH2:13][NH:12][CH2:11]2)[CH2:10]1)(=[O:5])=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
C(C)(C)S(=O)(=O)N1CC2(C1)CN(CC2)C(=O)OCC2=CC=CC=C2
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
7 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)N1CC2(C1)CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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